molecular formula C11H12FNO B8602962 4-Butoxy-2-fluorobenzonitrile

4-Butoxy-2-fluorobenzonitrile

Cat. No. B8602962
M. Wt: 193.22 g/mol
InChI Key: IXDUJKCZPUODIQ-UHFFFAOYSA-N
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Patent
US05156763

Procedure details

A solution of 1-bromobutane (18.0 g, 0.13 mol) in acetone (30 ml) was added dropwise to a stirred refluxing mixture of 2-fluoro-4-hydroxybenzonitrile (15.0 g, 0.11 mol) and potassium carbonate (46.0 g, 0.33 mol) in acetone (300 ml). The stirred mixture was heated under reflux for 21 h (glc analysis revealed absence of starting material). The product was extracted into ether (twice), and the combined ethereal extracts were washed with water, 5% sodium hydroxide, water and dried (MgSO4). The solvent and the excess of 1-bromobutane were removed in vacuo to yield a pale-orange solid.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH3:5].[F:6][C:7]1[CH:14]=[C:13]([OH:15])[CH:12]=[CH:11][C:8]=1[C:9]#[N:10].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:2]([O:15][C:13]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([F:6])[CH:14]=1)[CH2:3][CH2:4][CH3:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
BrCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)O
Name
Quantity
46 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 21 h (glc analysis revealed absence of starting material)
Duration
21 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether (twice), and the combined ethereal extracts
WASH
Type
WASH
Details
were washed with water, 5% sodium hydroxide, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent and the excess of 1-bromobutane were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a pale-orange solid

Outcomes

Product
Name
Type
Smiles
C(CCC)OC1=CC(=C(C#N)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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